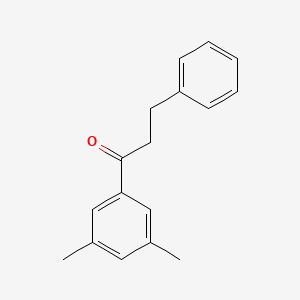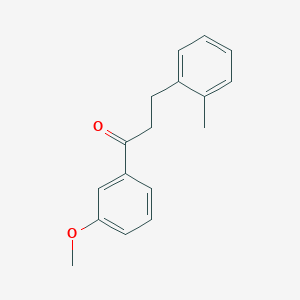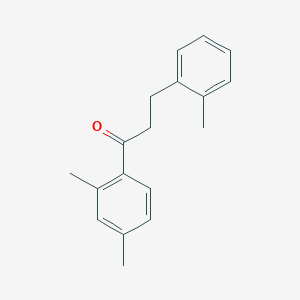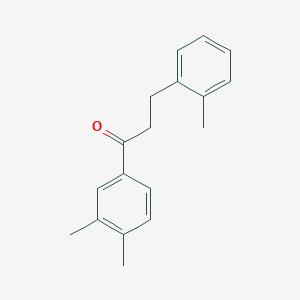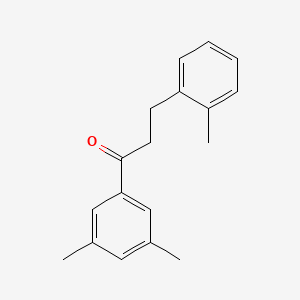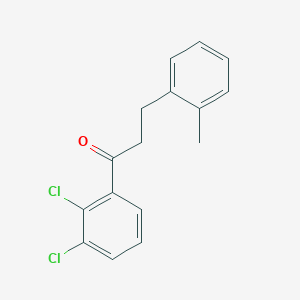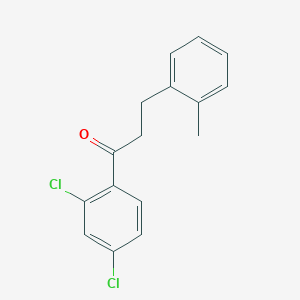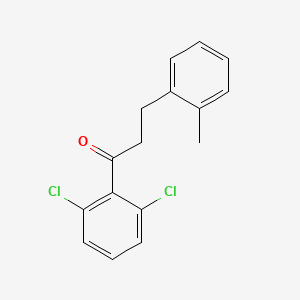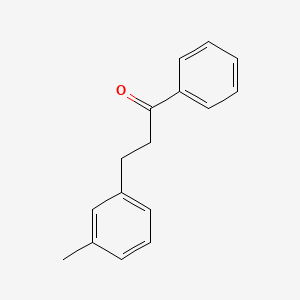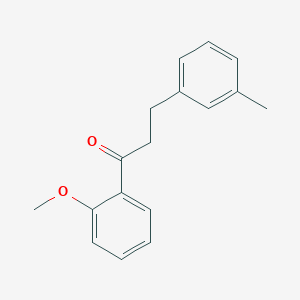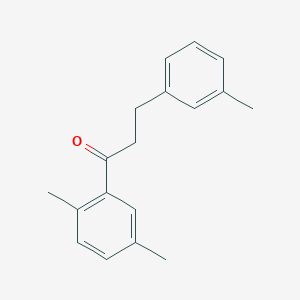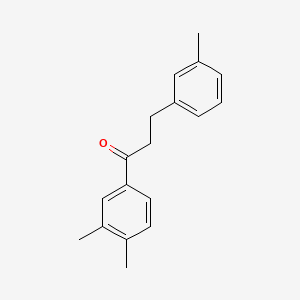
3-(2,3-Dimethylphenyl)-2'-methylpropiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(2,3-Dimethylphenyl)-2’-methylpropiophenone” is a complex organic molecule. It likely contains a propiophenone group, which is a common moiety in medicinal chemistry and drug design . The 2,3-dimethylphenyl group suggests the presence of a phenyl ring with two methyl groups attached .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through Friedel-Crafts acylation, a common method for introducing acyl groups into aromatic compounds .Chemical Reactions Analysis
The compound may undergo various chemical reactions typical for ketones and aromatic compounds. For instance, it might participate in nucleophilic addition reactions at the carbonyl group or electrophilic substitution reactions at the aromatic ring .Wissenschaftliche Forschungsanwendungen
Catalytic Reactions and Chemical Synthesis
3-(2,3-Dimethylphenyl)-2'-methylpropiophenone and its derivatives are involved in various catalytic reactions and chemical synthesis processes. For instance, 2-Hydroxy-2-methylpropiophenone undergoes a unique multiple arylation via C-C and C-H bond cleavages in the presence of a palladium catalyst, leading to the formation of tetraarylethanes and diaryl isochromanones (Wakui et al., 2004). Additionally, reactions involving 3-dimethylamino-2,2-dimethyl-2H-azirine with phenols and aryl halides have been documented, illustrating complex interactions and transformations in chemical synthesis (Chandrasekhar et al., 1977).
Spectroscopic Properties and Molecular Structure
The molecular structure and spectroscopic properties of compounds related to this compound have been extensively studied. A particular study focused on (E)-2-([3,4-dimethylphenyl)imino]methyl)-3-methoxyphenol, revealing insights into vibrational frequencies, electronic properties, and enol-keto tautomerism, significantly contributing to the understanding of such compounds' molecular behavior (Demircioğlu et al., 2014).
Electrochemical Applications
Electrochemical applications of derivatives of this compound have been explored, such as the cathodic reduction of α-bromopropiophenone in an aprotic medium, leading to the production of various organic compounds (Barba et al., 1985). These findings suggest potential applications in the field of organic electrochemistry.
Hemoglobin Oxygen Affinity Modulation
Research has been conducted on the design and synthesis of compounds structurally related to this compound, which can modulate hemoglobin oxygen affinity. Such studies have medical significance, particularly in areas like ischemia, stroke, and tumor radiotherapy, as they explore novel allosteric effectors of hemoglobin (Randad et al., 1991).
Polymer Science and Material Chemistry
In polymer science, derivatives of this compound are used in the synthesis of materials like poly(arylene ether sulfone) anion exchange membranes. These membranes, featuring pendant benzyl-quaternary ammonium groups, show significant properties like high alkaline stability and good hydroxide conductivity, important for various industrial applications (Shi et al., 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(2,3-dimethylphenyl)-1-(2-methylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O/c1-13-8-6-9-16(15(13)3)11-12-18(19)17-10-5-4-7-14(17)2/h4-10H,11-12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLIXIFUITFFOFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CCC(=O)C2=CC=CC=C2C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644611 |
Source


|
| Record name | 3-(2,3-Dimethylphenyl)-1-(2-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898768-96-2 |
Source


|
| Record name | 1-Propanone, 3-(2,3-dimethylphenyl)-1-(2-methylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898768-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2,3-Dimethylphenyl)-1-(2-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
